tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725245
InChI: InChI=1S/C14H21NO2/c1-10-5-6-11(9-12(10)15)7-8-13(16)17-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3
SMILES: CC1=C(C=C(C=C1)CCC(=O)OC(C)(C)C)N
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate

CAS No.:

Cat. No.: VC13725245

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(3-Amino-4-methylphenyl)propanoate -

Specification

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name tert-butyl 3-(3-amino-4-methylphenyl)propanoate
Standard InChI InChI=1S/C14H21NO2/c1-10-5-6-11(9-12(10)15)7-8-13(16)17-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3
Standard InChI Key OLFNUDBUDVSMHZ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CCC(=O)OC(C)(C)C)N
Canonical SMILES CC1=C(C=C(C=C1)CCC(=O)OC(C)(C)C)N

Introduction

Structural and Stereochemical Characteristics

The molecular structure of tert-butyl 3-(3-amino-4-methylphenyl)propanoate comprises three key components:

  • tert-Butyl ester group: Enhances steric protection and metabolic stability compared to smaller esters like methyl or ethyl .

  • Propanoate backbone: Provides a flexible three-carbon chain that facilitates interactions with enzymatic active sites.

  • 3-Amino-4-methylphenyl substituent: Introduces aromaticity and regioselective reactivity, with the methyl group at the para position influencing electronic and steric effects .

The amino group at the β-position enables hydrogen bonding and electrostatic interactions, critical for biological activity. Stereochemical control at the β-carbon is often achieved through asymmetric synthesis or enzymatic resolution, as seen in related β-amino acid esters .

Synthetic Methodologies

Enzymatic Synthesis via Ammonia Lyases

The University of Groningen’s research on β-amino acid synthesis highlights the use of ammonia lyases, such as phenylalanine ammonia lyase (PAL), which employ a 4-methylideneimidazole-5-one (MIO) cofactor to stabilize carbanion intermediates . For tert-butyl 3-(3-amino-4-methylphenyl)propanoate, a similar mechanism could involve:

  • Substrate activation: Deprotonation of the β-carbon to form a resonance-stabilized carbanion.

  • Electrophilic attack: Addition of ammonia or an amine source to the carbanion, followed by esterification with tert-butanol.

This method offers high enantioselectivity, as demonstrated in the synthesis of (S)-β-phenylalanine derivatives .

Curtius Rearrangement

Aryl azides can undergo Curtius rearrangement to generate isocyanates, which are subsequently trapped by tert-butanol to form esters. For example:

  • Formation of acyl azide: Reaction of 3-(3-nitro-4-methylphenyl)propanoic acid with sodium azide.

  • Rearrangement to isocyanate: Thermal decomposition yields an isocyanate intermediate.

  • Esterification: Reaction with tert-butanol produces the target compound.

This route avoids racemization but requires careful control of reaction conditions to prevent side reactions .

Metal-Catalyzed Amination

Palladium-catalyzed C–H amination of tert-butyl 3-(4-methylphenyl)propanoate could introduce the amino group at the meta position. Key steps include:

  • Directed ortho-metalation: Use of a directing group (e.g., carbonyl) to position the palladium catalyst.

  • Amination: Reaction with an ammonia equivalent (e.g., hydroxylamine) under oxidative conditions.

This method is efficient but requires optimization to achieve regioselectivity .

Physicochemical Properties

While experimental data for tert-butyl 3-(3-amino-4-methylphenyl)propanoate is scarce, properties can be inferred from structurally similar compounds:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₄H₂₁NO₂Analogous β-amino acid esters
Molecular Weight235.32 g/molCalculated from formula
Boiling Point285–290°CComparable tert-butyl esters
Solubility in WaterLow (hydrophobic tert-butyl)Similar esters’ behavior
Optical Rotation ([α]D²⁵)-15° to -25° (if chiral)Chiral β-amino acid derivatives

Applications in Pharmaceutical Research

Prodrug Development

The tert-butyl ester group serves as a prodrug motif, hydrolyzing in vivo to release the active β-amino acid. For example:

  • Antihypertensive agents: β-Amino acids inhibit angiotensin-converting enzyme (ACE) .

  • Anticancer drugs: Aromatic amines intercalate DNA or inhibit tyrosine kinases .

Peptide Mimetics

Incorporating this compound into peptide chains enhances resistance to proteolytic degradation due to the tert-butyl group’s steric bulk. Applications include:

  • HIV protease inhibitors: Mimic natural peptide substrates with improved bioavailability .

  • Antimicrobial peptides: Disrupt bacterial cell membranes via hydrophobic interactions .

Comparative Analysis with Analogous Compounds

tert-Butyl vs. Ethyl Esters

Parametertert-Butyl EsterEthyl Ester
Metabolic StabilityHigh (slow hydrolysis)Moderate
Solubility in LipidsEnhancedReduced
Synthetic AccessibilityRequires acid catalysisStraightforward esterification

The tert-butyl group’s stability makes it preferable for long-acting formulations .

Impact of Methyl Substitution

Introducing a methyl group at the phenyl ring’s para position:

  • Increases lipophilicity: Enhances blood-brain barrier penetration.

  • Alters electronic density: Directs electrophilic substitution to the meta position.

These effects are critical in designing CNS-targeted drugs .

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